molecular formula C18H26N2O5S B2478093 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde CAS No. 946315-06-6

4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2478093
CAS No.: 946315-06-6
M. Wt: 382.48
InChI Key: DXRGQAZRGNFAJC-UHFFFAOYSA-N
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Description

4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound featuring a blend of structural elements that offer it unique chemical properties. This compound combines a benzofuran structure with a sulfonyl and carbaldehyde group attached to a piperazine ring, making it a fascinating subject for synthetic and application-focused research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde typically involves several steps:

  • Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: : This step often uses Friedel-Crafts alkylation, where benzofuran is alkylated with 2-chloropropane in the presence of a strong Lewis acid like aluminum chloride.

  • Attachment of the Propyl Group: : The alkylated benzofuran is then reacted with propyl bromide in a nucleophilic substitution reaction using a base like potassium carbonate.

  • Introduction of the Sulfonyl Group: : Sulfonylation involves reacting the propylated benzofuran with chlorosulfonic acid.

  • Piperazine Formation: : The sulfonylated product is then coupled with piperazine under basic conditions.

  • Formylation: : Finally, the formylation of the piperazine ring is achieved using reagents like paraformaldehyde under acidic conditions.

Industrial Production Methods

For industrial-scale production, each of these steps would be optimized to maximize yield and purity, often involving:

  • Continuous flow processes to enhance reaction efficiency.

  • The use of catalysts to speed up reaction rates.

  • Purification techniques such as crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions where the aldehyde group is converted to a carboxylic acid.

  • Reduction: : Reduction reactions may target the aldehyde group, reducing it to an alcohol.

  • Substitution: : The benzofuran structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Substitution Reagents: : Halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

  • Oxidation: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carboxylic acid.

  • Reduction: : 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-methanol.

  • Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.

Scientific Research Applications

This compound is of significant interest due to its versatile structure:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel sulfonamide and benzofuran derivatives.

  • Biology: : Studied for its potential as a bioactive molecule, especially in enzyme inhibition and receptor binding studies.

  • Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.

  • Industry: : Applied in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Compared to similar compounds, this compound stands out due to its unique structural features:

  • Similar Compounds: : Other benzofuran derivatives, sulfonamides, and piperazine-based molecules.

Overall, the multi-faceted structure and properties of 4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazine-1-carbaldehyde offer promising opportunities for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2)13-15-5-3-6-16(17(15)25-18)24-11-4-12-26(22,23)20-9-7-19(14-21)8-10-20/h3,5-6,14H,4,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRGQAZRGNFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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